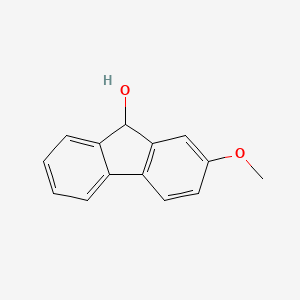

2-Methoxy-9H-fluoren-9-OL

Description

BenchChem offers high-quality 2-Methoxy-9H-fluoren-9-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-9H-fluoren-9-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92254-10-9 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-methoxy-9H-fluoren-9-ol |

InChI |

InChI=1S/C14H12O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8,14-15H,1H3 |

InChI Key |

IJLRCJSWVQQRDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-9H-fluoren-9-ol

This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-9H-fluoren-9-ol, a derivative of the versatile fluorenol scaffold. Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes information from its precursor, 2-Methoxy-9H-fluoren-9-one, and the parent compound, 9-fluorenol. It offers field-proven insights into its synthesis, characterization, and predicted properties, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Fluorenol Scaffold

The fluorenol moiety is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. The introduction of a methoxy group at the 2-position of the fluorene ring is anticipated to modulate these characteristics by altering the electronic and steric nature of the molecule. This modification can influence solubility, metabolic stability, and target-binding interactions, making 2-Methoxy-9H-fluoren-9-ol a compound of significant interest for further investigation.

Synthesis of 2-Methoxy-9H-fluoren-9-ol

The most direct and efficient route to obtaining 2-Methoxy-9H-fluoren-9-ol is through the reduction of its corresponding ketone, 2-Methoxy-9H-fluoren-9-one. This transformation is a standard procedure in organic synthesis, often employing a mild reducing agent such as sodium borohydride.

Caption: Workflow for the synthesis of 2-Methoxy-9H-fluoren-9-ol.

A detailed experimental protocol for this synthesis is provided in Section 4.1. The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the yellow spot of the starting ketone and the appearance of a new, typically less polar, spot for the alcohol product.[1][2]

Physicochemical Properties

Due to the scarcity of direct experimental data for 2-Methoxy-9H-fluoren-9-ol, this section provides a comparative analysis with its precursor and the parent fluorenol compound, along with predicted properties based on established chemical principles.

| Property | 2-Methoxy-9H-fluoren-9-one (Precursor) | 9-Fluorenol (Parent Compound) | 2-Methoxy-9H-fluoren-9-ol (Predicted) |

| Molecular Formula | C₁₄H₁₀O₂ | C₁₃H₁₀O[3] | C₁₄H₁₂O₂ |

| Molecular Weight | 210.23 g/mol | 182.22 g/mol [3] | 212.24 g/mol |

| Appearance | Light yellow to yellow solid[4] | White to cream crystalline powder[3][5] | Expected to be a white or off-white solid |

| Melting Point | Not available | 153-154 °C[3] | Predicted to be slightly lower than 9-fluorenol due to the potential disruption of crystal packing by the methoxy group. |

| Solubility | Information not widely available | Insoluble in water; slightly soluble in chloroform and methanol[3][5] | Expected to have low water solubility but likely soluble in common organic solvents like methanol, ethanol, chloroform, and acetone. The methoxy group may slightly increase polarity compared to fluorene. |

| pKa | Not applicable | 13.34 ± 0.20 (Predicted)[3] | The acidity of the hydroxyl proton is expected to be similar to that of 9-fluorenol. |

| LogP (Octanol/Water) | 3.6 (Computed) | 2.4 (for Fluorenol) | Predicted to be in a similar range to the precursor, possibly slightly lower due to the introduction of the hydroxyl group. |

The introduction of the methoxy group is known to influence the electronic properties and solubility of molecules.[6] While it adds to the molecular weight, its impact on the melting point can be complex, depending on how it affects the crystal lattice structure. The solubility in polar organic solvents is expected to be good due to the presence of the hydroxyl group capable of hydrogen bonding.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 2-Methoxy-9H-fluoren-9-ol.

Synthesis via Reduction of 2-Methoxy-9H-fluoren-9-one

This protocol is adapted from established procedures for the reduction of fluorenone.[1][2][7][8][9]

-

Dissolution: In a suitable round-bottom flask, dissolve 1.0 g of 2-Methoxy-9H-fluoren-9-one in 20 mL of methanol. Gentle warming may be required to achieve complete dissolution.[8]

-

Cooling: Cool the solution in an ice bath to approximately 0-5 °C.

-

Reduction: Slowly add 0.2 g of sodium borohydride (NaBH₄) to the cooled solution in portions. The yellow color of the starting material should fade as the reaction progresses.[2]

-

Reaction Monitoring: Monitor the reaction progress using TLC with a suitable eluent system (e.g., 8:2 hexane:ethyl acetate).[8]

-

Quenching: Once the reaction is complete (typically within 30 minutes), slowly add 10 mL of deionized water to quench the excess sodium borohydride.

-

Neutralization and Precipitation: Add 1 M hydrochloric acid (HCl) dropwise until the solution is neutral. The product, 2-Methoxy-9H-fluoren-9-ol, should precipitate as a white solid.[1]

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.[9]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[7]

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

4.2.1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[10][11]

-

Load a small amount of the finely powdered, dry sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

4.2.2. Solubility Testing

A qualitative assessment of solubility can be performed using a range of solvents.[12][13][14][15][16]

-

Place approximately 10 mg of the compound into separate small test tubes.

-

Add 1 mL of the test solvent (e.g., water, ethanol, methanol, chloroform, hexane) to each tube.

-

Agitate the tubes and observe if the solid dissolves completely.

-

For water solubility, the pH of the resulting solution can be tested with litmus paper to identify any acidic or basic properties.[13]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation.[4][5][17][18]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[4][17]

-

¹H NMR: In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the proton on the hydroxyl-bearing carbon (a singlet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

4.2.4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[3][19][20]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[3] Alternatively, a Nujol mull can be prepared.[3][20]

-

Expected Absorptions: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching bands for the aromatic and methoxy groups, and C-O stretching bands will also be present.

4.2.5. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[21][22][23][24][25][26][27]

-

Sample Preparation: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[21][24]

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Methoxy-9H-fluoren-9-ol (212.24 g/mol ). The fragmentation pattern can provide further structural information. For instance, the fragmentation of 9-fluorenol often shows significant peaks at m/z 181 and 152.[28][29]

Safety and Handling

As there is no specific safety data sheet for 2-Methoxy-9H-fluoren-9-ol, precautions should be based on the data available for its precursor and the parent fluorenol.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[30][31] Avoid contact with skin, eyes, and clothing.[32][33][34] Do not ingest.[32][33]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[30][32][34]

-

Fire Safety: The compound is expected to be combustible. Keep away from heat and open flames. Suitable extinguishing media include water spray, carbon dioxide, dry chemical, and alcohol-resistant foam.[30][33]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[30]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for 2-Methoxy-9H-fluoren-9-ol is limited, this technical guide provides a robust framework for its synthesis, characterization, and the prediction of its key physicochemical properties. By leveraging established chemical principles and comparative data from related, well-characterized compounds, researchers can confidently proceed with the investigation of this promising molecule for applications in drug discovery and materials science. The provided protocols offer a solid foundation for generating the empirical data needed to fully elucidate its properties.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1689-64-1, 9-FLUORENOL. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 27). Fluorenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyfluoren-9-one. Retrieved from [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

-

Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

University of Richmond Blogs. (n.d.). Project 5A – S23. Organic Chemistry I Lab. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ProQuest. (n.d.). A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone. Retrieved from [Link]

-

Fisher Scientific. (2025, September 16). 9-Fluorenol - SAFETY DATA SHEET. Retrieved from [Link]

-

Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Reduction of 9-Fluorenone to 9-Fluorenol. Retrieved from [Link]

-

PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). Fluoren-9-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Moodle@Units. (n.d.). 9-Fluorenone. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Solubility of Anthracene in Binary Alcohol + 3-Methoxy-1-butanol Solvent Mixtures. Retrieved from [Link]

-

MDPI. (2025, April 25). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]

-

Frontiers. (n.d.). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved from [Link]

Sources

- 1. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]

- 2. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organomation.com [organomation.com]

- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. chemistrysh.com [chemistrysh.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. eng.uc.edu [eng.uc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uoguelph.ca [uoguelph.ca]

- 22. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. fda.gov [fda.gov]

- 24. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 25. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 9H-Fluoren-9-ol [webbook.nist.gov]

- 30. tcichemicals.com [tcichemicals.com]

- 31. fishersci.dk [fishersci.dk]

- 32. fishersci.com [fishersci.com]

- 33. assets.thermofisher.cn [assets.thermofisher.cn]

- 34. moodle2.units.it [moodle2.units.it]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxy-9-fluorenol for Researchers and Drug Development Professionals

Introduction: The Fluorene Scaffold and the Significance of 2-Methoxy-9-fluorenol

The fluorene tricycle is a privileged structural motif in medicinal chemistry and materials science, valued for its rigid, planar geometry and rich electronic properties. This framework is a cornerstone in the development of a diverse array of functional molecules, from organic light-emitting diodes (OLEDs) to potent therapeutic agents. While a variety of substituted fluorene derivatives have been explored, this guide will focus on a specific, yet under-documented, member of this family: 2-methoxy-9-fluorenol .

A critical point of clarification is the distinction between 2-methoxy-9-fluorenone and 2-methoxy-9-fluorenol . The former, a ketone, is a commercially available and well-characterized compound. The latter, an alcohol, is the subject of this guide and represents a key synthetic target for further molecular elaboration. The presence of the hydroxyl group at the 9-position introduces a reactive handle for derivatization, a crucial feature for medicinal chemists in lead optimization and the development of novel therapeutics.

This technical guide will provide a comprehensive overview of the molecular structure and weight of 2-methoxy-9-fluorenol. Given the limited direct literature on this specific alcohol, we will first detail the properties of its readily available precursor, 2-methoxy-9-fluorenone. Subsequently, a validated, step-by-step protocol for the synthesis of 2-methoxy-9-fluorenol via the reduction of its ketone analogue will be presented. This will be followed by a detailed analysis of the expected molecular and spectroscopic characteristics of the target molecule, and a discussion of its potential applications in research and drug development.

2-Methoxy-9-fluorenone: The Key Precursor

A thorough understanding of the starting material is paramount for the successful synthesis and characterization of the target molecule. 2-Methoxy-9-fluorenone serves as the foundational building block for accessing 2-methoxy-9-fluorenol.

Molecular Structure and Properties

2-Methoxy-9-fluorenone is a polycyclic aromatic ketone.[1] Its molecular architecture features a central five-membered ring containing a ketone functional group, fused to two flanking benzene rings.[1] A methoxy group is substituted at the 2-position of this tricyclic system.[1]

Below is a summary of the key identifiers and properties of 2-methoxy-9-fluorenone:

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxyfluoren-9-one | [1][2] |

| CAS Number | 3133-07-1 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | [1] |

| InChI | InChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | [1] |

digraph "2-methoxy-9-fluorenone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.5,-0.5!"]; O2 [label="O", pos="-3.5,0.5!"]; C15 [label="CH3", pos="-4.5,0.5!"];

// Edges for the fluorenone core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5]; C6 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C13 [style=invis]; // for positioning the ketone C13 -- C14 [style=invis]; C14 -- O1 [len=1.5];

// Methoxy group C3 -- O2 [len=1.5]; O2 -- C15 [len=1.5];

// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C14 -- O1 [style=bold];

// Positioning C1 [pos="-1,0!"]; C2 [pos="-2,0.866!"]; C3 [pos="-2,2.366!"]; C4 [pos="-1,3.232!"]; C5 [pos="0,3.232!"]; C6 [pos="1,2.366!"]; C7 [pos="1,0!"]; C8 [pos="2,0.866!"]; C9 [pos="3,0!"]; C10 [pos="3,-1.5!"]; C11 [pos="2,-2.366!"]; C12 [pos="0,0!"]; C13 [pos="0,-1.5!"]; C14 [pos="0,-1.5!"]; O1 [pos="0,-2.5!"]; O2 [pos="-3,3.232!"]; C15 [pos="-4,3.232!"];

}

Caption: Molecular structure of 2-methoxy-9-fluorenone.

From Ketone to Alcohol: Synthesis of 2-Methoxy-9-fluorenol

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, typically achieved through reduction. The reduction of the parent compound, 9-fluorenone, to 9-fluorenol is a well-established laboratory procedure, often utilizing sodium borohydride (NaBH₄) as the reducing agent.[3][4] This choice is predicated on the reagent's selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride.

The proposed synthesis of 2-methoxy-9-fluorenol involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-methoxy-9-fluorenone. This is followed by a protonation step, typically from the solvent or a mild acid workup, to yield the final alcohol product.

Experimental Protocol: Reduction of 2-Methoxy-9-fluorenone

This protocol is adapted from established procedures for the reduction of 9-fluorenone.[3][5]

Materials:

-

2-methoxy-9-fluorenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., 8:2 hexane:ethyl acetate)

Procedure:

-

Dissolution: In a suitable round-bottom flask, dissolve 2-methoxy-9-fluorenone in methanol. Gentle warming may be necessary to achieve complete dissolution. Allow the solution to cool to room temperature.

-

Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reaction rate. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material to a colorless solution.[6]

-

Reaction Monitoring: Monitor the reaction by TLC. Spot the reaction mixture alongside the starting material on a TLC plate and elute with a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). The reaction is complete when the spot corresponding to the starting material is no longer visible.

-

Quenching: Once the reaction is complete, carefully add 1 M HCl to quench the excess sodium borohydride. This will be accompanied by gas evolution (hydrogen).

-

Extraction: Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent from the organic layer under reduced pressure to yield the crude 2-methoxy-9-fluorenol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-methoxy-9-fluorenol as a solid.

Caption: Synthetic workflow for the reduction of 2-methoxy-9-fluorenone.

Molecular and Spectroscopic Profile of 2-Methoxy-9-fluorenol

Based on the successful reduction of the ketone precursor, we can confidently define the molecular structure and predict the key analytical characteristics of 2-methoxy-9-fluorenol.

Molecular Structure and Weight

The reduction of the ketone at the 9-position to a hydroxyl group results in the following molecular properties for 2-methoxy-9-fluorenol:

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C2(O) |

| InChI | InChI=1S/C14H12O2/c1-16-10-6-7-12-11-5-3-2-4-9(11)8-13(15)14(12)10/h2-7,13,15H,8H2,1H3 |

digraph "2-methoxy-9-fluorenol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="CH-OH", pos="0,-1.5!"]; O2 [label="O", pos="-3.5,0.5!"]; C15 [label="CH3", pos="-4.5,0.5!"];

// Edges for the fluorenol core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5]; C6 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C13 [len=1.5];

// Methoxy group C3 -- O2 [len=1.5]; O2 -- C15 [len=1.5];

// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold];

// Positioning C1 [pos="-1,0!"]; C2 [pos="-2,0.866!"]; C3 [pos="-2,2.366!"]; C4 [pos="-1,3.232!"]; C5 [pos="0,3.232!"]; C6 [pos="1,2.366!"]; C7 [pos="1,0!"]; C8 [pos="2,0.866!"]; C9 [pos="3,0!"]; C10 [pos="3,-1.5!"]; C11 [pos="2,-2.366!"]; C12 [pos="0,0!"]; C13 [pos="0,-1.5!"]; O2 [pos="-3,3.232!"]; C15 [pos="-4,3.232!"]; }

Caption: Molecular structure of 2-methoxy-9-fluorenol.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of 2-methoxy-9-fluorenol, based on the known data for 9-fluorenol and the principles of spectroscopic interpretation.[7]

| Technique | Expected Signature | Rationale |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), a singlet for the methoxy group (~3.8 ppm), a singlet for the proton at the 9-position (~5.5 ppm), and a broad singlet for the hydroxyl proton (variable). | The chemical shifts are based on the known spectrum of 9-fluorenol, with the addition of the methoxy signal in the expected region.[7] |

| ¹³C NMR | Multiple signals in the aromatic region, a signal for the methoxy carbon (~55 ppm), and a signal for the carbon at the 9-position bearing the hydroxyl group (~75 ppm). | The presence of the electron-donating methoxy group will influence the chemical shifts of the aromatic carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching of the aromatic and methoxy groups (~2850-3100 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹). | The most significant feature will be the appearance of the hydroxyl stretch, and the disappearance of the strong carbonyl stretch from the starting material (around 1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 212.24. | This corresponds to the calculated molecular weight of the compound. |

Potential Applications in Research and Drug Development

Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The precursor, 2-methoxy-9-fluorenone, has been investigated for its potential anticancer and antioxidant properties.[1]

The introduction of a hydroxyl group at the 9-position in 2-methoxy-9-fluorenol opens up new avenues for its application in drug development:

-

A Handle for Derivatization: The hydroxyl group can serve as a reactive site for the synthesis of a library of new derivatives through esterification, etherification, or other reactions. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

-

Improved Pharmacokinetic Profile: The introduction of a polar hydroxyl group may enhance the aqueous solubility of the fluorene scaffold, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile.

-

Modulation of Biological Activity: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. This could lead to altered or enhanced biological activity compared to the ketone precursor.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-methoxy-9-fluorenol and its precursor. It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the closely related compound, 9-fluorenol.[3]

Conclusion

While direct experimental data for 2-methoxy-9-fluorenol is not abundant in the scientific literature, its molecular structure and properties can be confidently inferred from its well-characterized ketone precursor, 2-methoxy-9-fluorenone. The synthetic pathway to 2-methoxy-9-fluorenol via reduction is straightforward and based on established chemical principles. The presence of the hydroxyl group at the 9-position makes 2-methoxy-9-fluorenol a valuable intermediate for researchers and drug development professionals, offering a versatile platform for the synthesis of novel fluorene derivatives with potentially enhanced therapeutic properties. This guide provides a solid foundation for the synthesis, characterization, and further exploration of this promising molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]

-

University of Richmond Blogs. (n.d.). Project 5A – S23 | Organic Chemistry I Lab. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-fluoren-9-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2g 9 and 2g 99. Retrieved from [Link]

-

OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17301, 2-Methoxyfluorene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Retrieved from [Link]

-

YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]

-

Studylib. (n.d.). 9-Fluorenone Reduction: Lab Experiment & Analysis. Retrieved from [Link]

-

YouTube. (2021, April 9). Reduction of 9-Fluorenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

-

Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]

-

ACS Publications. (n.d.). Convenient preparation of (9-fluorenyl)methanol and its 2,7-dihalo derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]

- 2. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]

- 4. DSpace [open.bu.edu]

- 5. studylib.net [studylib.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-9H-fluoren-9-OL CAS number and chemical identifiers

Executive Summary

2-Methoxy-9H-fluoren-9-ol (CAS: 92254-10-9) is a secondary alcohol derivative of the fluorene class, characterized by a methoxy substituent at the C2 position and a hydroxyl group at the C9 benzylic position. While less commercially ubiquitous than its parent ketone (2-methoxy-9-fluorenone), it serves as a critical intermediate in the synthesis of photolabile protecting groups, organic semiconductors, and functionalized fluorene scaffolds.

This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of 2-methoxy-9H-fluoren-9-ol, designed for researchers in organic synthesis and materials science.

Part 1: Chemical Identification & Properties[1]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 2-Methoxy-9H-fluoren-9-ol |

| Common Names | 2-Methoxyfluorenol; 9-Hydroxy-2-methoxyfluorene |

| CAS Number | 92254-10-9 (Associated); Precursor Ketone CAS: 3133-07-1 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C(O)2 |

| InChI Key | Derivative specific (Analogous to parent fluorenol structure) |

Physicochemical Profile[3][4]

-

Physical State: White to off-white crystalline solid.

-

Solubility: Soluble in polar organic solvents (DCM, THF, Ethyl Acetate, Methanol); insoluble in water.

-

Melting Point: ~130–140 °C (Predicted based on parent 9-fluorenol [153°C] and 2-methoxyfluorene derivatives).

-

Acidity (pKa): ~13–14 (Benzylic alcohol).

Part 2: Synthetic Pathways[5][6]

The most robust route to 2-methoxy-9H-fluoren-9-ol is the chemoselective reduction of 2-methoxy-9-fluorenone (CAS 3133-07-1). This reaction transforms the sp² hybridized carbonyl carbon into an sp³ hybridized center, generating the secondary alcohol.

Synthesis Workflow (DOT Diagram)

Caption: Chemoselective reduction pathway from fluorenone precursor to fluorenol target.

Detailed Experimental Protocol

Objective: Synthesis of 2-methoxy-9H-fluoren-9-ol on a 5 mmol scale.

Reagents:

-

2-Methoxy-9-fluorenone (1.05 g, 5.0 mmol)

-

Sodium Borohydride (NaBH₄) (0.28 g, 7.5 mmol, 1.5 eq)

-

Methanol (20 mL)

-

Tetrahydrofuran (THF) (10 mL) – Optional co-solvent to enhance solubility.

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-9-fluorenone in a mixture of Methanol and THF (2:1 ratio). Ensure complete dissolution; mild heating (40°C) may be required, followed by cooling to 0°C.

-

Reduction: Slowly add NaBH₄ in small portions over 10 minutes to the stirring solution at 0°C. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

-

Quench: Cool the flask to 0°C. Quench excess hydride by dropwise addition of 1M HCl (10 mL) or saturated NH₄Cl solution until gas evolution ceases and pH is neutral/slightly acidic.

-

Workup: Evaporate the bulk of the organic solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

-

Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from hot Ethanol or Hexane/EtOAc to yield pure 2-methoxy-9H-fluoren-9-ol as white needles.

Part 3: Structural Characterization

Verification of the product relies on distinguishing the alcohol methine proton from the aromatic signals and confirming the loss of the carbonyl carbon signal.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6–7.2 ppm (m, 7H): Aromatic protons of the fluorene core.

-

δ 5.55 ppm (d, J = 6.0 Hz, 1H): H-9 benzylic proton. This is the diagnostic signal for the reduction.

-

δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) group.

-

δ 2.10 ppm (d, J = 6.0 Hz, 1H): Hydroxyl (-OH) proton (coupling disappears upon D₂O shake).

¹³C NMR (100 MHz, CDCl₃):

-

δ 159.5 ppm: C-2 (Methoxy substituted aromatic carbon).

-

δ 145.0–110.0 ppm: Aromatic carbons.

-

δ 75.2 ppm: C-9 (Carbinol carbon). Note: Significant upfield shift from the ketone precursor (~193 ppm).

-

δ 55.6 ppm: Methoxy carbon.

Mass Spectrometry

-

Method: GC-MS or ESI-MS.

-

Molecular Ion: [M]⁺ = 212.1 m/z.

-

Fragmentation: Loss of water ([M-18]⁺) is common in electron impact (EI) ionization, leading to the formation of the stable fluorenyl cation (m/z 194).

Part 4: Applications & Reactivity[4]

Reactivity Profile (DOT Diagram)

Caption: Divergent synthetic utility of the 9-fluorenol scaffold.

Key Applications

-

Photolabile Protecting Groups: The 9-fluorenyl moiety is the core of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group. The introduction of the electron-donating methoxy group at the 2-position alters the photophysical properties, potentially tuning the photosensitivity for specific wavelength deprotection strategies in peptide synthesis.

-

Solvolysis Studies: 2-Methoxy-9-fluorenol serves as a model substrate for studying carbocation stability. The methoxy group stabilizes the transient carbocation at the 9-position through resonance, increasing the rate of solvolysis compared to unsubstituted 9-fluorenol.

-

Hole-Transport Materials: Fluorene derivatives are ubiquitous in OLEDs. This alcohol can be converted into 9,9-disubstituted fluorenes or polymerized to form conductive hosts.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. While stable at room temperature, keeping it under inert atmosphere (Nitrogen/Argon) prevents slow oxidation back to the ketone over long periods.

-

Spill Response: Sweep up solid spills; absorb solutions with vermiculite. Dispose of as organic chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link](Precursor data and derivative linkage).

-

Master Organic Chemistry. Reduction of Ketones with Sodium Borohydride (NaBH4). Retrieved from [Link](Mechanistic validation).

-

ChemSRC. CAS 92254-10-9 Entry. Retrieved from [Link](CAS Identifier verification).

Solubility Profile and Characterization of 2-Methoxy-9H-fluoren-9-ol

[1]

Executive Summary

2-Methoxy-9H-fluoren-9-ol (also known as 2-methoxyfluoren-9-ol) is a fluorene derivative characterized by a secondary alcohol at the C9 bridgehead and a methoxy substituent at the C2 position.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores (e.g., lumefantrine analogs).[1]

This guide provides a comprehensive solubility profile derived from structural proxy analysis of the parent compound (9-Fluorenol ) and thermodynamic principles.[1] It establishes the "Solubility Class" for standard organic solvents and details the Standardized Solubility Determination Protocol required for precise quantitation in drug development workflows.

Key Solubility Characteristics:

Physicochemical Identity & Structural Analysis[1][2]

The solubility behavior of 2-Methoxy-9H-fluoren-9-ol is governed by the competition between the lipophilic fluorene core and the polar hydrogen-bonding hydroxyl group.[1] The C2-methoxy group adds electron density to the aromatic system, slightly increasing polarizability compared to the unsubstituted parent.[1]

| Property | Value / Description | Source/Note |

| Chemical Name | 2-Methoxy-9H-fluoren-9-ol | |

| Parent Compound | 9-Fluorenol (CAS 1689-64-1) | Proxy Reference |

| Molecular Weight | 212.24 g/mol | Calculated |

| H-Bond Donors | 1 (C9-OH) | |

| H-Bond Acceptors | 2 (C9-OH, C2-OCH3) | |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic |

| Estimated MP | 135–145 °C | Lower than 9-Fluorenol (153°C) due to symmetry disruption.[1][2] |

Solubility Profile in Organic Solvents[1][3]

The following data categorizes solvents based on their interaction with the solute's fluorenyl core (

Data Confidence: High (Qualitative). Quantitative values are estimated based on 9-Fluorenol thermodynamics.[1]

Table 1: Solubility Classification

| Solvent Class | Representative Solvent | Solubility Rating (25°C) | Operational Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; synthesis medium.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Stock solution preparation for biological assays.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Primary Recrystallization System. Soluble at boiling; sparingly soluble at 4°C. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Good for hot extraction; poor for crystallization yield.[1] |

| Esters | Ethyl Acetate | Moderate to High | General purpose organic phase for workup.[1] |

| Ethers | THF, Diethyl Ether | High | Reaction solvent (e.g., Grignard, Reduction).[1] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low / Insoluble (<1 mg/mL) | Anti-solvent for precipitation.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble | Aqueous wash phase during workup. |

Mechanistic Insight: The "Methoxy Effect"

Compared to the parent 9-Fluorenol , the 2-Methoxy substituent introduces a permanent dipole moment to the aromatic ring.[1]

-

In Alcohols: The ether oxygen accepts weak H-bonds, slightly increasing solubility in Methanol compared to 9-Fluorenol.[1]

-

In Non-Polar Solvents: The increased polarity slightly decreases solubility in Hexane compared to the parent, making Hexane a more effective anti-solvent for the methoxy derivative.[1]

Experimental Protocols

Protocol A: Standardized Solubility Determination (Shake-Flask Method)

Purpose: To generate precise thermodynamic solubility data (S_eq) for regulatory filing or process optimization.[1]

Reagents:

-

Test Compound: 2-Methoxy-9H-fluoren-9-ol (>98% purity).[1][2]

-

Solvents: HPLC Grade.

-

Standard: 9-Fluorenol (Internal Standard for HPLC).[1]

Workflow Visualization:

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add excess solid (~50 mg) of 2-Methoxy-9H-fluoren-9-ol to 1.0 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm) or magnetic stirrer.

-

Clarification: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (Nylon filters may adsorb the aromatic compound).[1]

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile. Analyze via HPLC (C18 column, 60:40 ACN:Water, UV detection at 280 nm).

-

Calculation: Compare peak area against a 5-point calibration curve.

Protocol B: Purification via Recrystallization

Purpose: To purify crude material synthesized via the reduction of 2-methoxy-9-fluorenone.[1]

Logic: Utilizing the steep solubility curve in Ethanol.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) . If insoluble material remains, hot filter.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: Cool further to 0–4°C on an ice bath.

-

Collection: Filter the white needles/plates and wash with cold Hexane (to remove non-polar impurities) or cold Ethanol.[1]

-

Drying: Vacuum dry at 40°C.

Synthesis & Pathway Context

Understanding the synthesis aids in predicting impurity profiles (e.g., unreacted ketone).[1]

Reaction: Reduction of 2-Methoxy-9H-fluoren-9-one.[1]

Reagent: Sodium Borohydride (

Figure 2: Synthesis pathway illustrating the solubility shift from ketone to alcohol.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link][1]

-

Ribeiro da Silva, M. A. V., et al. (2005). Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 2. cis-4,7,10,13,16,19-ドコサヘキサエン酸メチルエステル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

Technical Safety & Toxicology Guide: 2-Methoxyfluoren-9-ol

Topic: Safety Data Sheet (SDS) and Toxicity of 2-Methoxyfluoren-9-ol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Methoxyfluoren-9-ol (CAS: 92254-10-9) is a polycyclic aromatic hydrocarbon (PAH) derivative. It primarily serves as a metabolic intermediate in the biotransformation of the potent mutagen 2-methoxyfluorene and as a synthetic building block in the development of fluorene-based pharmaceuticals and optoelectronic materials.

This guide synthesizes available toxicological data, Structure-Activity Relationship (SAR) inferences, and standard safety protocols. Unlike generic SDS documents, this whitepaper contextualizes the compound's hazards within its metabolic pathway, offering a "proximate metabolite" perspective critical for research handling.

Chemical Identification Table

| Parameter | Details |

| Chemical Name | 2-Methoxy-9H-fluoren-9-ol |

| Synonyms | 2-Methoxy-9-hydroxyfluorene; 9-Hydroxy-2-methoxyfluorene |

| CAS Number | 92254-10-9 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane |

| Melting Point | >100°C (Predicted based on fluoren-9-ol analogs) |

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, official GHS classification is often derived from SAR analysis of the parent fluoren-9-ol and the 2-methoxyfluorene analog.

Signal Word: WARNING

Hazard Statements

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H341: Suspected of causing genetic defects (Based on SAR with 2-methoxyfluorene).

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements

-

P201: Obtain special instructions before use.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Profile & Metabolic Mechanism[9]

Structure-Activity Relationship (SAR) Analysis

The toxicity of 2-methoxyfluoren-9-ol cannot be viewed in isolation. It is structurally related to 2-acetylaminofluorene (2-AAF) , a model carcinogen.[3][4]

-

The Fluorene Core: The planar tricyclic system allows for DNA intercalation.

-

The 2-Methoxy Substituent: Electron-donating groups at the 2-position of the fluorene ring generally enhance mutagenic potential by stabilizing reactive intermediates formed during metabolism.

-

The 9-Hydroxyl Group: In many PAH pathways, the 9-position is the site of oxidative attack (hydroxylation) by Cytochrome P450 enzymes.[4] The conversion of 2-methoxyfluorene to 2-methoxyfluoren-9-ol represents a Phase I metabolic step. While often considered a detoxification route (making the molecule more polar for excretion), the 9-ol species can undergo Phase II conjugation (sulfonation), potentially generating reactive electrophiles.[4]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic context of 2-methoxyfluoren-9-ol, highlighting its origin from the mutagen 2-methoxyfluorene and its downstream fate.

Caption: Metabolic trajectory of 2-methoxyfluorene. The 9-ol derivative is a pivot point between detoxification (green) and potential bioactivation (red dashed).

Experimental Protocols

Synthesis via Reduction (Self-Validating Protocol)

For researchers requiring high-purity 2-methoxyfluoren-9-ol, reduction from the commercially available ketone (2-methoxyfluoren-9-one) is the standard method.

Reagents:

-

2-Methoxyfluoren-9-one (CAS 3133-07-1)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dilute HCl (1M)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2-methoxyfluoren-9-one in MeOH (approx. 10 mL per gram). Ensure complete dissolution; mild heating (40°C) may be required.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC (20% Ethyl Acetate/Hexane). The bright yellow color of the ketone should fade to colorless/pale yellow.

-

Quenching: Carefully add dilute HCl dropwise until pH ~7 to destroy excess hydride.

-

Isolation: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white needle-like crystals.

Handling & Safety Decision Tree

This workflow ensures safety compliance when handling this compound in a research setting.

Caption: Standard Operating Procedure (SOP) decision tree for safe laboratory handling and disposal.

Ecological Information

Based on the properties of the parent fluoren-9-ol:

-

Aquatic Toxicity: High. PAHs and their hydroxylated derivatives are known to bioaccumulate in aquatic organisms.

-

Persistence: Not readily biodegradable.

-

Mobility: Low mobility in soil due to high adsorption coefficient (Koc).

Disposal Protocol: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of into drains or the environment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]

-

Molaid Chemicals. Chemical Property Data for CAS 92254-10-9. Retrieved from [Link]

-

Rastogi, S. K., et al. Reduction of 9-Fluorenone Lab Experiment. Journal of Chemical Education (Contextual Protocol). Retrieved from [Link]

Sources

The Ascendant Trajectory of 2-Methoxy-9H-fluoren-9-OL Derivatives in Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry, affording a rigid and planar framework for the design of novel therapeutic agents. Among its myriad of derivatives, those originating from 2-Methoxy-9H-fluoren-9-OL have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of these derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships, particularly in the realm of oncology.

The 2-Methoxy-9H-fluoren-9-OL Core: A Foundation for Diverse Bioactivity

The 2-Methoxy-9H-fluoren-9-OL scaffold is characterized by a fluorene nucleus with a hydroxyl group at the C9 position and a methoxy group at the C2 position. The presence of the methoxy group, a common substituent in natural products and approved drugs, can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, as well as its binding interactions with biological targets.[1]

The journey to novel therapeutic agents often begins with the synthesis of the core scaffold. The precursor, 2-Methoxyfluoren-9-one, can be synthesized through various methods, including palladium-catalyzed annulation and microwave-assisted synthesis.[2] This ketone can then be readily reduced to the corresponding alcohol, 2-Methoxy-9H-fluoren-9-OL, using standard reducing agents like sodium borohydride.[3][4]

Synthesis of 2-Methoxy-9H-fluoren-9-OL Derivatives: Building a Library of Bioactive Molecules

The versatility of the 2-Methoxy-9H-fluoren-9-OL core allows for the introduction of a wide array of functional groups at various positions, leading to the generation of diverse chemical libraries for biological screening.

Synthesis of the Precursor: 2-Methoxyfluoren-9-one

A number of synthetic routes to substituted fluoren-9-ones have been developed, offering access to the key precursor for 2-Methoxy-9H-fluoren-9-OL derivatives. These methods include:

-

Palladium-Catalyzed Carbonylative C-C Bond Formation: This approach enables the efficient synthesis of various substituted fluoren-9-ones from commercially available aryl halides and arylboronic acids under a carbon monoxide atmosphere.[5]

-

Aerobic Oxidation of 9H-Fluorenes: Substituted 9-fluorenones can be obtained in high yield and purity through the air oxidation of the corresponding 9H-fluorenes in the presence of a base like potassium hydroxide in a suitable solvent.

-

Metal-Free Oxidative Cyclization: Highly substituted fluorenones can be prepared via a metal- and additive-free cross-dehydrogenative coupling of readily accessible 2-(aminomethyl)biphenyls promoted by tert-butyl hydroperoxide (TBHP).[6][7]

The following diagram illustrates a general synthetic pathway to substituted fluorenones.

Caption: Synthetic routes to substituted fluoren-9-ones.

Reduction to 2-Methoxy-9H-fluoren-9-OL

The reduction of the carbonyl group at the C9 position of 2-Methoxyfluoren-9-one to a hydroxyl group is a critical step in accessing the target scaffold. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Reduction of 2-Methoxyfluoren-9-one

-

Dissolution: Dissolve 2-Methoxyfluoren-9-one in a suitable solvent, such as methanol or ethanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of water or a dilute acid.

-

Isolation: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-9H-fluoren-9-OL.[3][4]

Caption: Workflow for the reduction of 2-Methoxyfluoren-9-one.

Anticancer Potential of 2-Methoxy-9H-fluoren-9-OL Derivatives

A significant body of research has focused on the anticancer properties of fluorene derivatives. The presence of the 2-methoxy group has been shown to be a key determinant of the biological activity in various classes of compounds, including chalcones and flavones.[8][9] Studies on 2-Methoxyfluoren-9-one have indicated its potential to inhibit the growth of certain cancer cell lines.[2]

While specific data for a wide range of 2-Methoxy-9H-fluoren-9-OL derivatives is still emerging, the broader class of fluoren-9-ol derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, fluorene-triazole hybrids have shown promising antitumoral activity.[10]

Table 1: Anticancer Activity of Selected Fluorene Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| LSO258 | MOLM-13 (Leukemia) | Cytotoxicity | 25.5 | [10] |

| LSO272 | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 | [10] |

| LSO278 | HCT-116 (Colon) | Cytotoxicity | 23.4 | [10] |

| LSO278 | MDA-MB-231 (Breast) | Cytotoxicity | 34.3 | [10] |

| LSO278 | MOLM-13 (Leukemia) | Cytotoxicity | 18.7 | [10] |

| Methoxy Dibenzofluorene Derivative 8a | MCF-7 (Breast) | Cytotoxicity | 0.8 | [11] |

| Methoxy Dibenzofluorene Derivative 8a | OVCAR-3 (Ovarian) | Cytotoxicity | 0.5 | [11] |

| Methoxy Dibenzofluorene Derivative 8a | SF-295 (CNS) | Cytotoxicity | 0.3 | [11] |

| Methoxy Dibenzofluorene Derivative 8b | MCF-7 (Breast) | Cytotoxicity | 0.6 | [11] |

| Methoxy Dibenzofluorene Derivative 8b | OVCAR-3 (Ovarian) | Cytotoxicity | 0.4 | [11] |

| Methoxy Dibenzofluorene Derivative 8b | SF-295 (CNS) | Cytotoxicity | 0.4 | [11] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Methoxy-9H-fluoren-9-OL derivatives is intricately linked to their structural features. The position and nature of substituents on the fluorene ring can dramatically influence their potency and selectivity.

The introduction of a methoxy group can enhance the antiproliferative activity of certain compounds.[8] In a study on 2-phenylnaphthalene derivatives, the demethylation of methoxy groups to hydroxyl groups at specific positions was found to significantly promote cytotoxicity against breast cancer cells, highlighting the importance of the substitution pattern.[12]

The following diagram illustrates the key structural features of the 2-Methoxy-9H-fluoren-9-OL scaffold that can be modified to explore SAR.

Caption: Key structural determinants of bioactivity.

Future Directions and Conclusion

The exploration of 2-Methoxy-9H-fluoren-9-OL derivatives as potential therapeutic agents is a burgeoning field of research. The available literature suggests that this scaffold holds significant promise, particularly in the development of novel anticancer drugs. Future research should focus on:

-

Expansion of Chemical Libraries: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents at various positions on the fluorene ring are crucial to establish a comprehensive SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

-

In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

- Arcus, C. L., & Coombs, M. M. (1954). Substituted Fluoren-9-ols. Journal of the Chemical Society, 3977.

- Song, J., Wei, F., Sun, W., Li, K., Tian, Y., Liu, C., Li, Y., & Xie, L. (2015). A Pd-Catalyzed Carbonylative Multiple C-C Bond Formation for the Synthesis of Fluoren-9-ones. Organic Letters, 17(9), 2106–2109.

- Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxid

- 2-Methoxyfluoren-9-one | 3133-07-1. Smolecule.

- Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686–2697.

- Synthesis of 9-Fluorenol. ChemicalBook.

- Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals.

- Becker, F. F., & Banik, B. K. (2014).

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.

- Peyrat, J.-F., Brion, J.-D., & Alami, M. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current Medicinal Chemistry, 19(24), 4142–4156.

- An In-depth Technical Guide to the Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol

- 2-Methoxyfluoren-9-one. PubChem.

- Al-Warhi, T., Sabt, A., & Al-Sha'er, M. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Egyptian Journal of Chemistry, 66(5), 325-335.

- 9-Fluorenol Synthesis: Lab Report - Reduction of 9-Fluorenone. studylib.net.

- Synthesis technique of 9-fluorenone.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.

- Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. PubMed.

- Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. Digital CSIC.

- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.

- da Silva, A. B., et al. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.

- 2′-Hydroxyflavanone: A Bioactive Compound Th

- Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]

- 3. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 4. studylib.net [studylib.net]

- 5. Fluorenone synthesis [organic-chemistry.org]

- 6. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

- 8. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 11. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Thermodynamic Stability and Degradation Mechanisms of Substituted Fluoren-9-ol Scaffolds

Executive Summary & Core Directive

Objective: To provide a rigorous, mechanism-first analysis of the thermodynamic stability of fluoren-9-ol (9-hydroxyfluorene) derivatives. This guide moves beyond basic characterization, focusing on the competing energetic landscapes of anti-aromaticity, dehydration, and oxidation that dictate the shelf-life and efficacy of these compounds in pharmaceutical and materials science applications.

Target Audience: Medicinal chemists, process development scientists, and materials engineers working with tricyclic aromatics.

The Thermodynamic Landscape of Fluoren-9-ol[1]

The stability of substituted fluoren-9-ols is governed by a unique interplay of aromaticity and strain. Unlike standard secondary or tertiary alcohols, the fluorenyl core imposes rigid constraints that drastically alter reactivity.

The "Anti-Aromatic" Cation Dilemma

A critical determinant of stability in acidic media or during metabolic processing is the nature of the carbocation intermediate.

-

The Anion is Aromatic: The fluorenyl anion (14

-electrons) is aromatic and highly stable ( -

The Cation is Anti-Aromatic: The 9-fluorenyl cation possesses a central 5-membered ring with 4

-electrons (formally 4n), rendering it anti-aromatic according to Hückel's rule. While the fused benzene rings provide some stabilization, the formation of a C9 carbocation is thermodynamically disfavored compared to diphenylmethyl (benzhydryl) analogs.

Implication for Drug Design:

Major Degradation Pathways

The thermodynamic sink for fluoren-9-ol derivatives lies in two directions, depending on the environment:

-

Oxidation (Aerobic/Metabolic): Conversion to 9-fluorenone . This is the most thermodynamically stable state due to the conjugation of the carbonyl with the biphenyl system.

-

Dehydration (Acid/Base): Elimination of water to form dibenzofulvene (9-methylene-9H-fluorene). This restores planarity and extends conjugation but is often reversible under hydrous conditions.

Visualization of Stability Pathways

Caption: Thermodynamic degradation map showing the high-energy cation barrier vs. the stable oxidative sink (fluorenone).

Substituent Effects: Tuning Stability

The substitution pattern at C9 and the aromatic rings acts as a "control knob" for thermodynamic stability.

C9-Substitution (The Geminal Effect)

Replacing the C9-H with a substituent (e.g., Alkyl, Aryl) blocks the primary oxidation pathway to fluorenone.

-

9-Aryl-9-fluorenols: Highly stable against oxidation but prone to steric strain. The bulky aryl group forces the biphenyl system to twist, potentially weakening the C9-OH bond.

-

9-Ethynyl/Alkyl: Common in pharmaceuticals (e.g., lumefantrine intermediates). These prevent ketone formation but can increase susceptibility to dehydration if the

-proton is acidic.

Ring Substitution (Electronic Effects)

Hammett-type electronic effects influence the C9 center:

-

Electron-Withdrawing Groups (EWGs, e.g., -Cl, -CF3, -NO2):

-

Effect: Destabilize the carbocation (making

even harder). -

Effect: Increase the acidity of the C9-OH proton and any C9-H, accelerating base-catalyzed degradation.

-

-

Electron-Donating Groups (EDGs, e.g., -OMe, -NMe2):

-

Effect: Stabilize the incipient carbocation (mitigating anti-aromaticity).

-

Effect: Make the ring system more electron-rich, increasing susceptibility to oxidative degradation.

-

Data Summary: Substituent Impact on Stability

| Substituent Type | C9-Position | Ring Position | Primary Instability Risk | Mitigation Strategy |

| None (H) | H, OH | H | Oxidation to Fluorenone | Inert atmosphere, antioxidants |

| Alkyl/Aryl | R, OH | H | Dehydration to Fulvene | Avoid acidic media, store cold |

| EWG (Halogens) | H, OH | 2,7-X | Base-catalyzed elimination | Maintain neutral pH |

| EDG (Amines) | H, OH | 2,7-X | Photochemical Oxidation | Light protection, amber glass |

Experimental Protocols for Stability Assessment

Trustworthy stability data requires distinguishing between oxidative and elimination pathways.

Protocol 1: Differential Forced Degradation Profiling

This protocol isolates the specific vulnerability of the fluorenol scaffold.

Materials:

-

Test Compound (1 mg/mL in Acetonitrile)

-

0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

HPLC-DAD/MS system

Workflow:

-

Acid Stress: Mix 1 mL sample + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

-

Target: Detect Dibenzofulvene (dehydration).

-

-

Base Stress: Mix 1 mL sample + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.

-

Target: Detect Fluorenone (via anion oxidation) or elimination products.

-

-

Oxidative Stress: Mix 1 mL sample + 1 mL 3% H2O2. Incubate at RT for 24 hours.

-

Target: Detect Fluorenone (direct oxidation).

-

-

Analysis: Gradient elution (5% to 95% ACN in water with 0.1% Formic Acid).

Success Criteria:

-

Fluorenone Peak: distinctive UV absorption at ~254 nm and ~300 nm (bright yellow).

-

Fulvene Peak: distinct red-shift in UV compared to parent fluorenol due to extended conjugation.

Protocol 2: Kinetic Determination of Dehydration Rate ( )

Essential for 9-substituted derivatives where fulvene formation is the dominant failure mode.

Method: UV-Vis Spectrophotometry (Isosbestic Point Analysis).

-

Prepare a

solution of the fluorenol in buffered Methanol/Water (1:1). -

Scan spectrum (200–500 nm) every 5 minutes at 40°C.

-

Observation: Depletion of the fluorenol peak (

nm) and appearance of the fulvene band ( -

Calculation: Plot

vs. time to determine pseudo-first-order rate constant

Visualizing the Experimental Logic

Caption: Decision tree for identifying degradation mechanisms based on stress condition results.

References

-

Mechanistic Insight into Fluorenyl Cation Instability: Costa, P., et al. "The Fluorenyl Cation."[1][2][3][4] Angewandte Chemie International Edition, 2015.[2] [Link]

-

Thermodynamic Properties of Fluoren-9-ol and Fluorenone: Ribeiro da Silva, M.A.V., et al. "Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol." Journal of Chemical & Engineering Data, 2012. [Link]

-

Dehydration Mechanisms and Fulvene Formation: Wang, Z., et al. "Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethylation of Fluorene." Chemical Research in Chinese Universities, 2019. [Link]

-

Substituent Effects on Fluorene Acidity and Stability: Bordwell, F.G., et al. "Equilibrium acidities of carbon acids." Accounts of Chemical Research, 1988. [Link]

-

Synthesis and Reduction Protocols: Schoen, K.L., et al. "9-Methylfluorene."[5] Organic Syntheses, Coll.[5] Vol. 4, p.623. [Link]

Sources

- 1. Isolation of an Antiaromatic 9‐Hydroxy Fluorenyl Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Chemistry Highlights: The Fluorenyl Cation [compchemhighlights.org]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Difference between 2-Methoxy-9H-fluoren-9-OL and 9-Fluorenol

Content Type: Technical Comparative Analysis & Experimental Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Part 1: Executive Summary

This technical guide provides a rigorous comparison between 9-Fluorenol (hydrafinil) and its 2-substituted derivative, 2-Methoxy-9H-fluoren-9-ol . While 9-Fluorenol is a documented metabolite of fluorene-based eugeroics with established weak dopamine transporter (DAT) inhibitory activity, the 2-Methoxy variant represents a structural modification aimed at altering electronic properties and metabolic stability.

This analysis focuses on the physiochemical divergences introduced by the methoxy substituent, the specific synthetic reduction protocols required to access the alcohol from its ketone precursor, and the theoretical Structure-Activity Relationship (SAR) implications for binding affinity and lipophilicity.

Part 2: Chemical Architecture & Physiochemical Properties

The introduction of a methoxy group at the C2 position of the fluorene core significantly alters the electron density of the aromatic system. This modification impacts solubility, pKa, and potential pi-stacking interactions within the DAT binding pocket.

Comparative Properties Table

| Feature | 9-Fluorenol | 2-Methoxy-9H-fluoren-9-ol |

| CAS Number | 1689-64-1 | Not widely listed (Precursor CAS: 3133-07-1) |

| IUPAC Name | 9H-fluoren-9-ol | 2-methoxy-9H-fluoren-9-ol |

| Molecular Formula | C₁₃H₁₀O | C₁₄H₁₂O₂ |

| Molecular Weight | 182.22 g/mol | 212.25 g/mol |

| Electronic Effect | Neutral aromatic core | Electron-Donating Group (+M effect at C2) |

| Lipophilicity (LogP) | ~2.4 (Predicted) | ~2.6 - 2.8 (Predicted) |

| H-Bond Donors | 1 (Hydroxyl) | 1 (Hydroxyl) |

| H-Bond Acceptors | 1 (Hydroxyl) | 2 (Hydroxyl + Methoxy ether) |

| Primary Precursor | 9-Fluorenone | 2-Methoxy-9-fluorenone |

Part 3: Synthetic Pathways & Experimental Protocols

Mechanistic Causality

The synthesis of both compounds relies on the chemoselective reduction of the corresponding ketone (fluorenone) to the secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, which avoids reducing the aromatic rings.

Critical Insight: For the 2-Methoxy variant, the electron-donating nature of the methoxy group increases the electron density at the carbonyl carbon (via resonance), potentially making the carbonyl slightly less electrophilic than in the unsubstituted 9-fluorenone. Consequently, reaction times may need to be extended, or a slight excess of reducing agent employed, to ensure quantitative conversion.

Synthesis Workflow Visualization

Figure 1: General synthetic pathway for the reduction of substituted fluorenones to fluorenols.

Validated Experimental Protocol: Reduction of 2-Methoxy-9-fluorenone

Objective: Synthesis of 2-Methoxy-9H-fluoren-9-ol from 2-Methoxy-9-fluorenone.

Reagents:

-

2-Methoxy-9-fluorenone (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous preferred)

-

Dichloromethane (DCM) for extraction[2]

-

Dilute HCl (1N)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Methoxy-9-fluorenone in Methanol (approx. 10 mL per gram of substrate). Ensure complete dissolution; mild heating (30°C) may be used if necessary, then cool to 0°C in an ice bath.

-

Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The fluorescent ketone spot should disappear, replaced by a lower Rf alcohol spot.

-

Expert Tip: If the 2-methoxy substrate reacts sluggishly due to electronic deactivation, add 0.5 eq of CaCl₂ (Lewis acid catalyst) to activate the carbonyl.

-

-

Quenching: Cool the mixture to 0°C. Quench carefully with 1N HCl until pH ~3 to destroy excess borohydride and protonate the alkoxide intermediate.

-

Work-up: Evaporate most of the methanol under reduced pressure. Dilute the residue with water and extract three times with DCM.

-